N-(4-bromophenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
Description
N-(4-bromophenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a quinazolinone derivative characterized by a 1,2-dihydroquinazolin-2-one core substituted at position 4 with a 2-fluorophenyl group and at position 6 with a chlorine atom. The acetamide side chain is linked to the quinazolinone at position 1 and bears a 4-bromophenyl group. This compound shares structural motifs with bioactive molecules targeting formyl peptide receptors (FPRs) and other therapeutic targets .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClFN3O2/c23-13-5-8-15(9-6-13)26-20(29)12-28-19-10-7-14(24)11-17(19)21(27-22(28)30)16-3-1-2-4-18(16)25/h1-11H,12H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMJRYMDYTTZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Bromophenyl group : Known for its hydrophobic interactions with biological targets.
- Chloro and fluorophenyl substituents : These groups can enhance pharmacological properties through electronic effects.
- Quinazolinone core : This moiety is often associated with a range of biological activities, including anticancer effects.
The molecular formula for this compound is with a molecular weight of approximately 436.66 g/mol.
Synthesis
The synthesis typically involves multi-step procedures that may include:
- Formation of the quinazolinone core through cyclization reactions.
- Substitution reactions to introduce the bromophenyl and chloro-fluorophenyl groups.
- Final acetamide formation , which is crucial for enhancing solubility and bioavailability.
Antimicrobial Properties
Research has demonstrated that derivatives of quinazolinones exhibit notable antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The antimicrobial activity is often assessed using methods such as the turbidimetric method or disk diffusion assays.
| Compound | Activity | Method Used |
|---|---|---|
| d1 | Moderate against E. coli | Turbidimetric |
| d6 | High against S. aureus | Disk Diffusion |
| d7 | Effective against C. albicans | Turbidimetric |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies, particularly against human breast adenocarcinoma cell lines like MCF7. The Sulforhodamine B (SRB) assay is commonly used to evaluate cytotoxicity.
Recent findings indicate that certain derivatives exhibit IC50 values in the low micromolar range, suggesting potent antiproliferative effects.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| d6 | MCF7 | 10 | Apoptosis induction |
| d7 | MCF7 | 15 | Cell cycle arrest |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The quinazolinone structure can inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, altering their activity.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Antimicrobial Activity : A study evaluated a series of quinazolinone derivatives against a panel of microbial strains, revealing that modifications at the 6-position significantly enhanced activity against resistant strains.
- Anticancer Screening : In a comparative analysis, derivatives were tested against multiple cancer cell lines, showing that substitutions at the 4-position led to increased cytotoxicity in breast cancer models.
- Molecular Docking Studies : Computational studies have provided insights into binding affinities and interactions at the molecular level, supporting experimental findings regarding the mechanism of action.
Comparison with Similar Compounds
Structural Analogs with Quinazolinone/Quinazoline Cores
- BA92466 (N-[4-(benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide): This analog replaces the 4-bromophenyl group with a 4-(benzyloxy)phenyl moiety. The quinazolinone core retains the 6-chloro and 4-(2-fluorophenyl) substitutions, suggesting similar synthetic routes.
- N-(4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl)acetamide: This compound lacks the 6-chloro and 2-fluorophenyl substituents but retains the quinazolinone-acetamide scaffold. The absence of halogen substituents likely reduces steric and electronic effects, impacting receptor binding .
Pyridazinone and Thiazole Derivatives
- Pyridazin-3(2H)-one Derivatives: Compounds such as N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonist activity. The pyridazinone core differs from quinazolinone in ring structure (1,2-diazine vs. 1,3-diazine), leading to distinct electronic profiles. The 4-methoxybenzyl group in these analogs enhances FPR2 specificity, whereas the target compound’s 2-fluorophenyl group may favor alternative receptor interactions .
- Thiazole Derivatives (e.g., Compounds 9e–9h and 10): These N-(4-bromophenyl)acetamides feature a 2-oxothiazol-3-yl group instead of quinazolinone. Substituents on the thiazole ring (e.g., 4-methoxyphenyl, 4-chlorophenyl) influence yields (15–27%) and melting points (162–232°C). The sulfur atom in thiazole may increase polarizability compared to the quinazolinone’s oxygen, altering solubility and bioavailability .
Crystallographic and Physicochemical Properties
- N-(4-Bromophenyl)acetamide Derivatives :
Crystallographic studies reveal bond-length variations in the acetamide region (e.g., C1–C2: 1.501 Å vs. 1.53 Å in related compounds). These subtle differences may affect molecular packing and stability . - N-(4-Chlorophenyl)-2-(4-bromophenyl)acetamide: The dichlorophenyl substitution in analogs like this compound introduces steric repulsion, leading to dihedral angles of 54.8–77.5° between aromatic rings. Such conformational flexibility is absent in the rigid quinazolinone core of the target compound .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- FPR Agonist Activity: Pyridazinone derivatives with 4-methoxybenzyl groups show FPR2 selectivity, while the target compound’s quinazolinone core and 2-fluorophenyl substitution may favor interactions with other receptors, such as kinase targets .
- Cytotoxicity and Chemotaxis: Thiazole derivatives (e.g., Compound 9g) are tested in HL60 and RBL-2H3 cell lines, though specific data for the target compound are unavailable.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
